Platelet 12-LOX Inhibition vs. NDGA
2-Cyclopropoxy-4-methylaniline was tested for in vitro inhibition of human platelet 12-lipoxygenase at a concentration of 30 µM in a binding assay format . While the reported inhibition level for this specific compound is not quantitatively stated as an IC50, the well-characterized natural product inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 µM against the same enzyme under comparable conditions . This places 2-cyclopropoxy-4-methylaniline in a comparable concentration range to NDGA for 12-LOX engagement, making it a potential synthetic alternative scaffold with distinct physiochemical properties (MW 163.22 vs. NDGA MW 302.36) that may offer advantages in downstream derivatization .
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase at single concentration |
|---|---|
| Target Compound Data | Tested at 30 µM; binding assay (ALA615117) |
| Comparator Or Baseline | NDGA IC50 = 30 µM (12-LOX) |
| Quantified Difference | Both active at 30 µM range; NDGA IC50 explicitly quantified; target compound tested at fixed concentration |
| Conditions | Human platelet 12-lipoxygenase; in vitro binding assay; UV-vis spectrophotometric detection |
Why This Matters
For procurement decisions in lipoxygenase-targeted drug discovery, a synthetic aniline scaffold active at 30 µM offers a diversifiable starting point distinct from natural product catechols like NDGA.
